5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a nitro-substituted carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The nitro group can be substituted by nucleophiles under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include amino derivatives, thiol derivatives, and various substituted products.
Scientific Research Applications
5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the nitro group.
5-Nitro-2-thioxodihydropyrimidine-4-one: Lacks one of the keto groups.
Uniqueness
5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a nitro group and a thioxo group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C4H3N3O4S |
---|---|
Molecular Weight |
189.15 g/mol |
IUPAC Name |
5-nitro-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H3N3O4S/c8-2-1(7(10)11)3(9)6-4(12)5-2/h1H,(H2,5,6,8,9,12) |
InChI Key |
FWWOVGDTBAWQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=S)NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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